Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]-
Description
Properties
IUPAC Name |
4-methyl-N-[(1S)-1-phenylpropyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-3-16(14-7-5-4-6-8-14)17-20(18,19)15-11-9-13(2)10-12-15/h4-12,16-17H,3H2,1-2H3/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVNLOMPSODEKD-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461008 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66558-06-3 | |
| Record name | Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1S)-1-phenylpropylamine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 4-methylbenzenesulfonic acid.
Reduction: Formation of 4-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives, such as 4-methyl-2-nitrobenzenesulfonamide or 4-methyl-2-bromobenzenesulfonamide.
Scientific Research Applications
Overview
Chemical Structure and Properties
- Molecular Formula : C16H19NO2S
- Molecular Weight : 289.39 g/mol
- IUPAC Name : 4-methyl-N-[(1S)-1-phenylpropyl]benzenesulfonamide
This compound belongs to the benzenesulfonamide family, known for their diverse applications in pharmaceuticals and industrial chemistry.
Synthetic Route
- Starting Materials :
- 4-methylbenzenesulfonyl chloride
- (1S)-1-phenylpropylamine
- Reaction Conditions : Conducted in an organic solvent under controlled temperatures to optimize yield and purity.
Medicinal Chemistry
4-methyl-N-[(1S)-1-phenylpropyl]-benzenesulfonamide is being investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Notably, it has shown promise in inhibiting carbonic anhydrase, which plays a crucial role in various physiological processes.
Case Study : A study demonstrated that derivatives of benzenesulfonamides exhibit antibacterial and anticancer activities. The inhibition of carbonic anhydrase by this compound could lead to reduced tumor growth in cancer cells .
Biological Applications
The compound has been explored for its potential as:
- Antimicrobial Agent : Effective against various bacterial strains, particularly in light of rising antibiotic resistance.
- Anticancer Agent : Exhibits properties that may inhibit tumor growth through enzyme inhibition mechanisms.
Industrial Applications
In industry, this compound serves as:
- Intermediate in Chemical Synthesis : Used to produce more complex organic molecules.
- Material Science : Investigated for developing new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- often involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt various physiological processes, making it useful in treating conditions like glaucoma or certain cancers.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Methyl-N-[(1S)-1-phenylpropyl]benzenesulfonamide
- CAS Number : 66558-06-3
- Molecular Formula: C₁₆H₁₉NO₂S
- Molecular Weight : 289.4 g/mol (calculated)
- Structure : Features a benzenesulfonamide core with a 4-methyl substituent and an N-bound (1S)-1-phenylpropyl group. The chiral center at the propyl chain’s first carbon (S-configuration) and the phenyl group impart stereochemical and steric distinctiveness .
Synthesis :
The compound is synthesized via coupling reactions between 4-methylbenzenesulfonyl chloride and enantiomerically pure (1S)-1-phenylpropan-1-amine. Transition-metal-catalyzed methods, such as those involving Ni or Co catalysts (e.g., hydrocyanation or radical cyclization), may also be employed for analogous sulfonamides .
Comparison with Structural Analogs
Enantiomeric Form: (1R)-1-Phenylpropyl Derivative
- CAS Number : 93241-22-6
- Key Difference : The (1R)-configuration at the chiral center results in an enantiomer with identical physical properties (e.g., melting point, solubility) but opposite optical activity.
- Implications : Biological activity may differ significantly if the target interacts with chiral enzymes or receptors. For example, one enantiomer might exhibit higher binding affinity to a protein active site .
Para-Methylphenyl-Substituted Analog
Hydroxy-Substituted Derivative
Complex Derivatives with Pharmacological Moieties
- Examples: CAS 244634-31-9: Contains a nitro group and amino alcohol moiety, likely designed for enhanced pharmacological activity (e.g., enzyme inhibition) .
- Comparison : These derivatives exhibit higher functional complexity, targeting specific biological pathways. The absence of such groups in the target compound may limit its therapeutic versatility but improve metabolic stability.
Structural and Crystallographic Insights
- Crystallography : The structural determination of benzenesulfonamide derivatives often employs SHELX software (e.g., SHELXL for refinement) and ORTEP-3 for graphical representation .
- Validation: Tools like PLATON ensure structural integrity by checking for geometric anomalies .
Data Table: Key Structural Analogs
| Compound Name | CAS Number | Substituent on Nitrogen | Key Features |
|---|---|---|---|
| 4-Methyl-N-[(1S)-1-phenylpropyl]benzenesulfonamide | 66558-06-3 | (1S)-1-phenylpropyl | Chiral (S), phenyl group |
| 4-Methyl-N-[(1R)-1-phenylpropyl]benzenesulfonamide | 93241-22-6 | (1R)-1-phenylpropyl | Enantiomer (R) |
| 4-Methyl-N-[1-(4-methylphenyl)propyl]benzenesulfonamide | 652155-19-6 | 1-(4-methylphenyl)propyl | Para-methylphenyl, increased lipophilicity |
| N-(3-Hydroxy-1-phenylpropyl)-4-methylbenzenesulfonamide | 143371-09-9 | 3-hydroxy-1-phenylpropyl | Hydroxy group, enhanced solubility |
Research Findings and Implications
- Stereochemistry : The (1S)-configuration in the target compound may offer superior binding in chiral environments compared to its R-enantiomer .
- Functional Groups : Derivatives with hydroxy or nitro groups (e.g., CAS 143371-09-9, 244634-31-9) show tailored reactivity for drug design, whereas simpler analogs prioritize stability .
- Synthetic Routes : Transition-metal catalysis (e.g., Ni/Co) enables efficient synthesis of structurally diverse benzenesulfonamides .
Biological Activity
Benzenesulfonamide, 4-methyl-N-[(1S)-1-phenylpropyl]- is a compound belonging to the sulfonamide class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Antimicrobial Properties
Sulfonamides, including 4-methyl-N-[(1S)-1-phenylpropyl]-, are primarily recognized for their antimicrobial properties . They inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), essential for bacterial folate synthesis. This competitive inhibition disrupts nucleic acid synthesis in bacteria, leading to their death or stunted growth .
Cardiovascular Effects
Recent studies have investigated the effects of various benzenesulfonamide derivatives on cardiovascular parameters . A notable study utilized an isolated rat heart model to evaluate the impact of benzenesulfonamide on perfusion pressure and coronary resistance. The results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential therapeutic applications in cardiovascular health .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | - |
| II | Benzenesulfonamide | 0.001 |
| III | Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) | 0.001 |
| IV | Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 |
| V | Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 |
| VI | Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) | 0.001 |
This table summarizes the compounds tested for their effects on perfusion pressure over time, highlighting the significant impact of specific derivatives .
Antidiabetic Activity
In addition to its antimicrobial effects, benzenesulfonamide derivatives have been explored for antidiabetic activity . Various studies have reported promising results using disc diffusion methods to assess antibacterial activity and induced methods for evaluating diabetic effects. Some derivatives exhibited significant efficacy compared to standard treatments .
The mechanism by which benzenesulfonamide exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The sulfonamide group mimics PABA and competes with it for binding sites on bacterial enzymes involved in folate synthesis.
- Interaction with Calcium Channels : Some derivatives have shown potential interactions with calcium channels, influencing cardiovascular responses and potentially affecting coronary resistance .
- Antagonistic Activity : Certain sulfonamide derivatives have been identified as potent antagonists for specific receptors, contributing to their therapeutic profiles in various diseases .
Case Study: Cardiovascular Effects
A study conducted by Figueroa-Valverde et al. assessed the effects of benzenesulfonamide on isolated rat hearts. The findings demonstrated that at a concentration of 0.001 nM, certain derivatives significantly reduced perfusion pressure and coronary resistance over time, indicating a potential role in managing cardiovascular conditions .
Comparative Analysis with Similar Compounds
Benzenesulfonamide can be compared with other sulfonamide derivatives regarding their biological activities:
| Compound Name | Antimicrobial Activity | Cardiovascular Effect |
|---|---|---|
| Benzenesulfonamide | High | Moderate |
| 2-Hydrazinocarbonyl-benzenesulfonamide | Moderate | Low |
| 4-(2-Amino-ethyl)-benzenesulfonamide | Low | High |
This table illustrates the varying degrees of biological activity among similar compounds, emphasizing the unique profile of benzenesulfonamide derivatives .
Q & A
Basic Question: What synthetic strategies are recommended for the enantioselective synthesis of 4-methyl-N-[(1S)-1-phenylpropyl]benzenesulfonamide?
Methodological Answer:
The synthesis typically involves coupling (1S)-1-phenylpropylamine with 4-methylbenzenesulfonyl chloride (tosyl chloride) under inert conditions. Key steps include:
- Step 1: Dissolve (1S)-1-phenylpropylamine in toluene under nitrogen and add tosyl chloride at room temperature .
- Step 2: Introduce a base (e.g., diisopropylethylamine) to neutralize HCl byproducts and drive the reaction to completion .
- Step 3: Purify the product via recrystallization or column chromatography.
For enantioselectivity, ensure chiral purity of the starting amine. Chiral HPLC or polarimetry can validate stereochemical integrity .
Advanced Question: How can crystallographic data resolve discrepancies in reported molecular conformations of this sulfonamide?
Methodological Answer:
Use single-crystal X-ray diffraction (SC-XRD) with refinement programs like SHELXL . Key parameters to analyze:
- Dihedral angles between the sulfonamide group and aromatic rings (e.g., 14.47° in related structures ).
- Intermolecular interactions: Hydrogen bonds (N–H⋯O) and π-π stacking (centroid distances ~3.8 Å) stabilize the crystal lattice .
- Validation tools: Check for outliers in bond lengths/angles using CIF validation tools (e.g., PLATON ). Conflicting data may arise from solvent effects or twinning; report data collection temperature and refinement parameters to ensure reproducibility .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- NMR: ¹H/¹³C NMR to confirm regiochemistry (e.g., para-substitution on the benzene ring) and stereochemistry. Key signals: sulfonamide NH (~5–7 ppm) and methyl groups .
- IR: Validate sulfonamide S=O stretches (~1300–1150 cm⁻¹) .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or MALDI-TOF .
Advanced Question: How can computational modeling predict the biological target interactions of this sulfonamide?
Methodological Answer:
- Docking studies: Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., carbonic anhydrase). Prioritize sulfonamide oxygen atoms as hydrogen bond donors .
- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., GROMACS) over 100 ns to assess binding free energy (MM-PBSA/GBSA) .
- QM/MM: Refine electronic interactions at the active site using Gaussian or ORCA .
Advanced Question: How to address contradictions in reported biological activity data for sulfonamide derivatives?
Methodological Answer:
- Reproducibility: Standardize assay conditions (pH, temperature) and cell lines. For example, anti-HIV activity assays should use consistent viral strains (e.g., HIV-1 IIIB) .
- Control experiments: Include reference inhibitors (e.g., acetazolamide for carbonic anhydrase) .
- Meta-analysis: Compare IC₅₀ values across studies, accounting for stereochemical variations (e.g., R vs. S configurations) .
Advanced Question: What strategies enhance the pharmacokinetic properties of this sulfonamide?
Methodological Answer:
- Structural modifications: Introduce hydrophilic groups (e.g., hydroxyl via Click chemistry) to improve solubility .
- Prodrug design: Mask the sulfonamide as a phosphate ester for enhanced bioavailability .
- Metabolic stability: Use liver microsome assays to identify metabolic hotspots (e.g., CYP450 oxidation) and block vulnerable sites .
Basic Question: How to validate the stereochemical purity of the (1S)-1-phenylpropyl group?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak® column with hexane/isopropanol eluent to resolve enantiomers .
- X-ray crystallography: Confirm absolute configuration via Flack parameter analysis .
- Optical rotation: Compare [α]D values with literature (e.g., +15° for S-configuration) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
